

molecular weight and formula of 2-(Pyrrolidin-3-yl)ethanol hydrochloride

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)ethanol hydrochloride

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An In-Depth Technical Guide to **2-(Pyrrolidin-3-yl)ethanol Hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(Pyrrolidin-3-yl)ethanol hydrochloride**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

2-(Pyrrolidin-3-yl)ethanol hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that serves as a foundational scaffold in numerous natural products, alkaloids, and synthetic drugs.^{[1][2][3]} Its prevalence in biologically active molecules makes its derivatives, such as the topic compound, valuable intermediates in drug discovery.^{[1][4]} The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

Chemical Structure

The structure consists of a pyrrolidine ring substituted at the 3-position with an ethanol group. The nitrogen atom is protonated in the hydrochloride salt form.

Caption: Chemical structure of **2-(Pyrrolidin-3-yl)ethanol hydrochloride**.

Physicochemical and Registry Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ ClNO (or C ₆ H ₁₃ NO·HCl)	[5] [6]
Molecular Weight	151.63 g/mol	[6]
CAS Number	664364-46-9	[5] [6]
MDL Number	MFCD11858546	[6]
Appearance	White to off-white solid (Typical)	General knowledge
Purity	≥97% (Commercially available)	[5] [6]
Storage Conditions	Room temperature, sealed in a dry environment	[5]
Synonyms	3-Pyrrolidineethanol HCl, 2-(3-Pyrrolidinyl)ethanol Hydrochloride, 3-(2-Hydroxyethyl)pyrrolidine hydrochloride	[5]

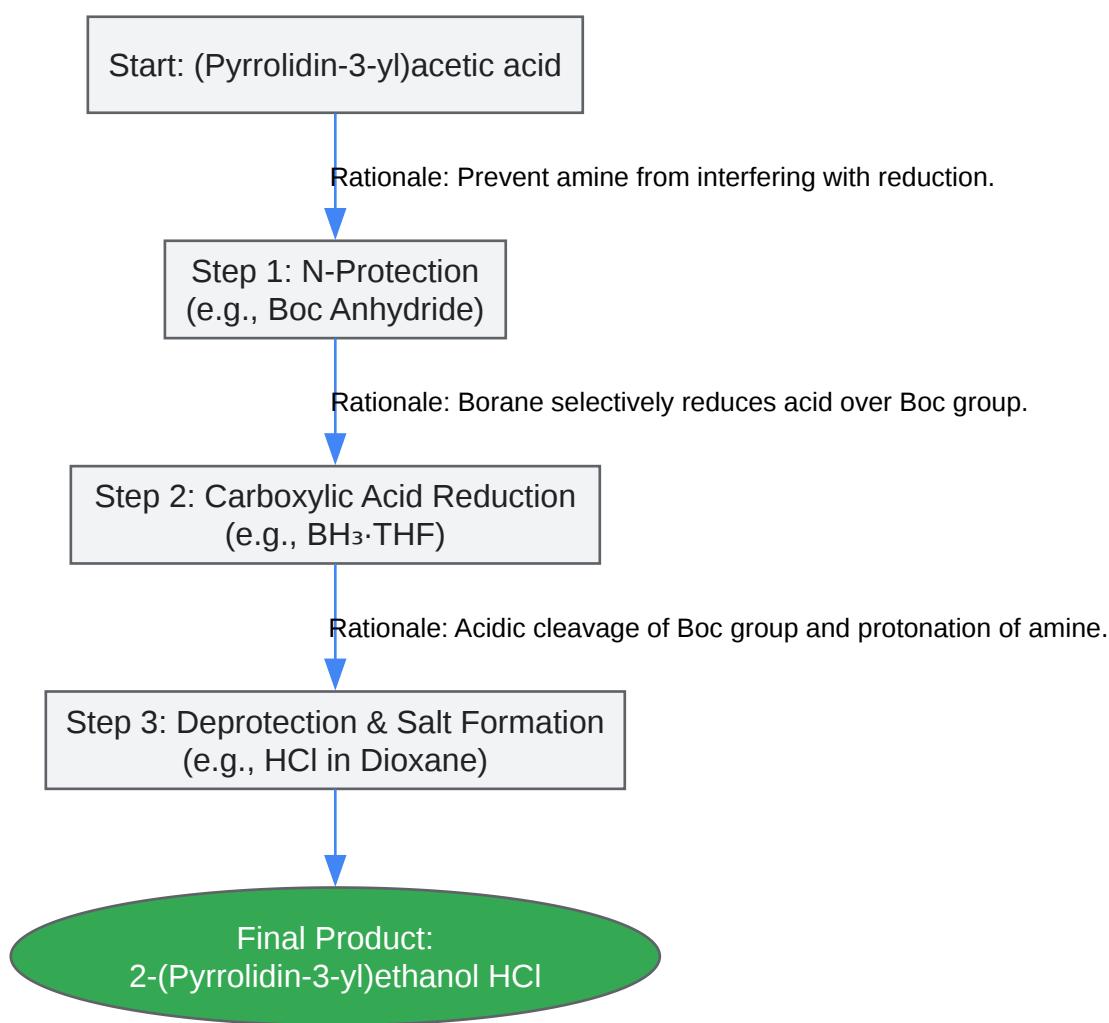
Synthesis and Purification Methodology

While numerous methods exist for the synthesis of substituted pyrrolidines, a common and reliable strategy for preparing 2-(Pyrrolidin-3-yl)ethanol involves the reduction of a corresponding carboxylic acid or ester derivative.[\[4\]](#)[\[7\]](#) This approach is favored for its high functional group tolerance and the commercial availability of starting materials.

The following protocol describes a representative synthesis via the reduction of (pyrrolidin-3-yl)acetic acid, a plausible precursor.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages: protection of the amine, reduction of the carboxylic acid, and deprotection to yield the final hydrochloride salt.



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Caption: Proposed workflow for the synthesis of 2-(Pyrrolidin-3-yl)ethanol HCl.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (Pyrrolidin-3-yl)acetic acid

- Rationale: The secondary amine of the pyrrolidine ring is a nucleophile and a base, which can interfere with the subsequent reduction step by reacting with the reducing agent. Protecting it as a tert-butoxycarbonyl (Boc) carbamate renders it non-nucleophilic and stable to the reduction conditions.
- Procedure:
 - Dissolve (Pyrrolidin-3-yl)acetic acid (1.0 eq) in a suitable solvent mixture, such as 1:1 dioxane/water.
 - Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.
 - Cool the mixture to 0 °C in an ice bath.
 - Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Acidify the mixture with a cold aqueous solution of KHSO₄ to pH 2-3 and extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Reduction of N-Boc-(Pyrrolidin-3-yl)acetic acid

- Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is a highly effective reagent for the selective reduction of carboxylic acids to their corresponding primary alcohols. It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄), which might inadvertently cleave the Boc protecting group.
- Procedure:
 - Dissolve the N-Boc protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C.

- Add $\text{BH}_3\cdot\text{THF}$ (1.0 M solution in THF, ~2.0-3.0 eq) dropwise.
- After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
- Remove the solvent under reduced pressure. The crude product, N-Boc-2-(pyrrolidin-3-yl)ethanol, can be purified by silica gel chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

- Rationale: The Boc group is labile under strong acidic conditions. Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent simultaneously cleaves the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution, facilitating purification.
- Procedure:
 - Dissolve the purified N-Boc-2-(pyrrolidin-3-yl)ethanol (1.0 eq) in a minimal amount of anhydrous solvent such as 1,4-dioxane or diethyl ether.
 - Add a solution of 4 M HCl in 1,4-dioxane (excess, ~5.0 eq) and stir at room temperature.
 - A precipitate should form over 1-4 hours.
 - Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(Pyrrolidin-3-yl)ethanol hydrochloride**.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques must be employed.

Technique	Expected Results
¹ H NMR	Characteristic signals for the pyrrolidine ring protons, the ethyl bridge protons (-CH ₂ -CH ₂ OH), and a broad signal for the exchangeable amine and hydroxyl protons. The chemical shifts will be influenced by the protonation of the amine.
¹³ C NMR	Signals corresponding to the unique carbon atoms in the molecule. The carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.
Mass Spectrometry (MS)	The mass spectrum (e.g., ESI ⁺) should show a prominent peak corresponding to the molecular ion of the free base [M+H] ⁺ at m/z ≈ 116.12.
Infrared (IR) Spectroscopy	Broad absorption band in the 3200-3500 cm ⁻¹ region (O-H and N-H stretching), and C-H stretching bands around 2800-3000 cm ⁻¹ .
Purity (HPLC)	A high-performance liquid chromatography analysis should indicate a purity level of ≥97%.

Applications in Research and Drug Development

2-(Pyrrolidin-3-yl)ethanol hydrochloride is primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents.^[6] Its structural features—a secondary amine within a cyclic scaffold and a primary alcohol—provide two distinct points for chemical modification.

- **CNS Agents:** The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. This building block is particularly useful in the development of nootropic compounds, such as derivatives of the racetam class, which are investigated for cognitive-enhancing properties.^[6]
- **Chiral Building Block:** The compound is chiral, containing a stereocenter at the 3-position of the pyrrolidine ring. This makes it an essential precursor for the synthesis of enantiomerically

pure neuroactive drugs, where stereochemistry is often critical for therapeutic efficacy and safety.[6]

- Medicinal Chemistry Research: In research settings, it is used to explore new psychotropic medications and to synthesize molecular probes for studying neurotransmitter modulation.[6] The ability to derivatize both the amine and alcohol allows for the creation of diverse libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory.[8]
- First Aid Measures:
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]
 - Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8][9]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
 - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] Store at room temperature.

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